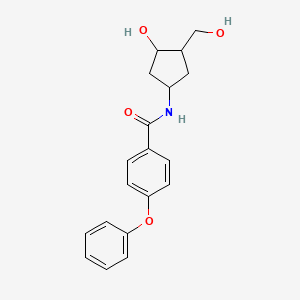
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenoxybenzamide" is a structurally complex molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, metabolism, and molecular structures, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-hydroxymethyl compounds is achieved through the metabolic conversion of N-methyl and N,N-dimethylbenzamides, where N-(hydroxymethyl)-benzamide is identified as a major metabolite . Similarly, the synthesis of a photoaffinity analog of an influenza fusion inhibitor involves tritiation, coupling with acetyl 5-azidosalicylic acid chloride, and subsequent deprotection steps . These methods may be adapted for the synthesis of "N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenoxybenzamide" by selecting appropriate starting materials and protecting groups.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using spectroscopic methods such as NMR, IR, and GC-MS, and confirmed by X-ray analysis . For example, the structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was fully characterized and confirmed by these methods . Similarly, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined by single crystal X-ray diffraction and DFT calculations . These techniques would be essential for the structural analysis of "N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenoxybenzamide" to confirm its geometry and conformation.
Chemical Reactions Analysis
The reactivity of related compounds can be understood through mechanistic studies. For instance, the divergent reactivity of cyclopropenes in Rh(III)-catalyzed C-H activation/cycloaddition reactions with N-phenoxyacetamide and N-pivaloxybenzamide has been elucidated using density functional theory calculations . These insights into the substrate-dependent chemoselectivity and the role of metal-catalyzed reactions could be relevant when considering the chemical reactions involving "N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenoxybenzamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their functional groups and molecular structure. The stability of N-hydroxymethyl compounds, for example, is affected by substitution on the nitrogen atom and the position on the phenyl ring . The solubility, melting point, and reactivity of "N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenoxybenzamide" would be determined by its specific functional groups and overall molecular architecture.
科学的研究の応用
Molecular Structure and Interaction Studies
Research into compounds structurally related to N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-phenoxybenzamide focuses on understanding their molecular interactions and structures. For instance, the study of molecular structures through single crystal X-ray diffraction and DFT calculations sheds light on how intermolecular interactions, such as dimerization and crystal packing, influence molecular geometry. These insights are crucial for designing molecules with desired physical and chemical properties (Karabulut et al., 2014).
Antitumor Activity
Another significant area of research is the exploration of related compounds for antitumor applications. For example, phenoxybenzamine hydrochloride, sharing a phenoxybenzamide structure, has been found to suppress glioma cell proliferation, migration, invasion, and tumorigenesis through mechanisms involving inhibition of the TrkB-Akt pathway (Lin et al., 2016).
Biosensing Applications
Compounds with a hydroxybenzamide motif are also being investigated for biosensing applications. A study on a biosensor based on a modified carbon paste electrode for detecting glutathione and piroxicam highlights the potential of these compounds in electrochemical sensors, indicating their versatility beyond pharmacological uses (Karimi-Maleh et al., 2014).
Catalytic Processes
Research into the catalytic applications of related compounds, such as those involving rhodium(III)-catalyzed C-H activation, reveals their potential in facilitating synthetic transformations. This area of study opens up possibilities for developing new synthetic methodologies for constructing complex molecules efficiently (Fukui et al., 2014).
Antioxidant and Anti-inflammatory Activities
Investigations into the antioxidant and anti-inflammatory properties of compounds such as hydroxybenzyl alcohol derivatives suggest their therapeutic potential in treating oxidative damage-related diseases. This research underscores the importance of phenolic compounds in herbal agents for health applications (Park et al., 2010).
特性
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-12-14-10-15(11-18(14)22)20-19(23)13-6-8-17(9-7-13)24-16-4-2-1-3-5-16/h1-9,14-15,18,21-22H,10-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUWLRGLEXEMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

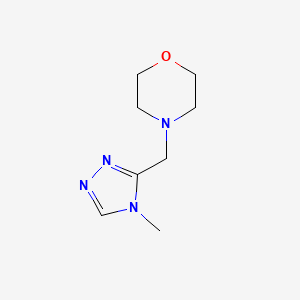
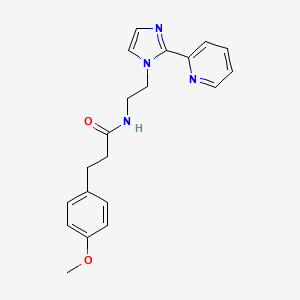
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2509028.png)
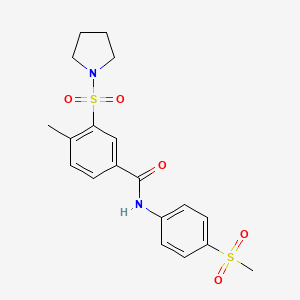
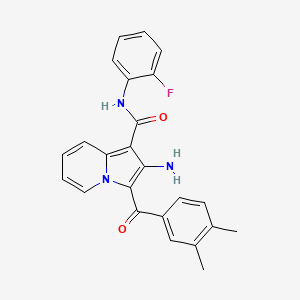

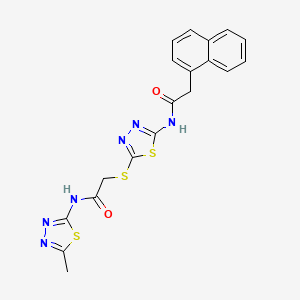

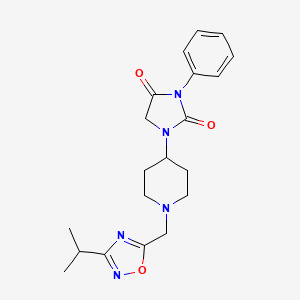
![3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2509043.png)
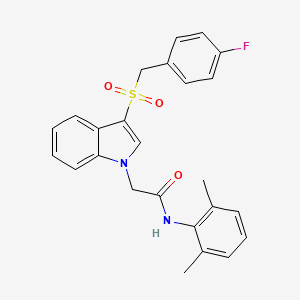
![2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid](/img/structure/B2509045.png)
![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2509046.png)
